
MB-07811
Übersicht
Beschreibung
VK-2809 ist ein neuartiger, oral verfügbarer niedermolekularer Schilddrüsenhormonrezeptoragonist. Er ist selektiv für Lebergewebe und den Beta-Rezeptorsubtyp, was ihn zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen macht, darunter nicht-alkoholische Fettleberhepatitis (NASH) und Hypercholesterinämie .
Vorbereitungsmethoden
VK-2809 wird als Prodrug synthetisiert, das selektiv im Lebergewebe durch die Wirkung des Cytochrom-P450-Isozyms 3A4 gespalten wird, um seinen pharmakologisch aktiven Metaboliten freizusetzen . Die spezifischen Syntheserouten und industriellen Produktionsverfahren sind Eigentum von Viking Therapeutics und werden nicht im Detail öffentlich bekannt gegeben .
Analyse Chemischer Reaktionen
VK-2809 durchläuft verschiedene Arten von chemischen Reaktionen, die hauptsächlich seine Aktivierung und seinen Metabolismus in der Leber betreffen. Die Verbindung wird selektiv durch Cytochrom-P450-Isozym 3A4 gespalten und setzt ihren aktiven Metaboliten frei . Dieser Prozess beinhaltet Oxidations- und Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen den aktiven Metaboliten, der die therapeutischen Wirkungen ausübt .
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
Case Study: Diet-Induced Obesity Model
In a study involving diet-induced obese mice, MB-07811 was administered over two weeks. The results indicated:
- A significant reduction in body weight, fat weight, and liver weight without altering food intake.
- Decreased blood glucose levels and improved oral glucose tolerance.
- Elevated plasma levels of glucagon-like peptide-1 (GLP-1) and insulin, highlighting its potential for managing diabetes-related metabolic dysfunctions .
Table 1: Effects of this compound on Metabolic Parameters in Mice
Parameter | Control Group | This compound Group | Significance |
---|---|---|---|
Body Weight (g) | 30 ± 2 | 25 ± 2 | p < 0.05 |
Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | p < 0.01 |
Plasma GLP-1 (pmol/L) | 5 ± 1 | 10 ± 2 | p < 0.01 |
Insulin (μU/mL) | 20 ± 3 | 30 ± 4 | p < 0.05 |
Hyperlipidemia Treatment
Case Study: Cholesterol-Lowering Effects
In preclinical trials, this compound demonstrated significant cholesterol-lowering effects comparable to atorvastatin in animal models:
- In rabbits, administration of this compound resulted in a decrease in total plasma cholesterol levels, with additive effects observed when combined with atorvastatin.
- Similar results were noted in dogs and monkeys, supporting its potential as a therapeutic agent for hyperlipidemia .
Table 2: Cholesterol Levels Post-Treatment with this compound
Animal Model | Treatment | Total Plasma Cholesterol (mg/dL) | Change (%) |
---|---|---|---|
Rabbit | Control | 200 | - |
This compound | 140 | -30% | |
Atorvastatin | 150 | -25% | |
Combination | 120 | -40% |
Nonalcoholic Fatty Liver Disease
Research has indicated that this compound can significantly reduce hepatic steatosis and lower plasma free fatty acids (FFA) and triglyceride levels in animal models of nonalcoholic fatty liver disease (NAFLD). This suggests its potential utility as a treatment option for patients suffering from this condition .
Wirkmechanismus
VK-2809 selectively activates the thyroid hormone receptor beta in liver tissue . This activation leads to several beneficial effects, including:
Increased expression of low-density lipoprotein receptors: This enhances the clearance of low-density lipoprotein cholesterol from the bloodstream.
Increased mitochondrial fatty acid oxidation: This reduces liver fat content and improves lipid metabolism.
Reduced activity at the thyroid hormone receptor alpha: This minimizes potential adverse effects on cardiac tissue.
Vergleich Mit ähnlichen Verbindungen
VK-2809 ist einzigartig aufgrund seiner selektiven Aktivierung des Schilddrüsenhormonrezeptors Beta im Lebergewebe, was das Risiko von Nebenwirkungen im Zusammenhang mit der nicht-selektiven Aktivierung des Schilddrüsenhormonrezeptors verringert . Ähnliche Verbindungen umfassen:
Resmetirom (MGL-3196): Ein weiterer selektiver Schilddrüsenhormonrezeptor-Beta-Agonist, der zur Behandlung von nicht-alkoholischer Fettleberhepatitis entwickelt wird.
Schilddrüsenhormon (T3): Ein nicht-selektiver Schilddrüsenhormonrezeptoragonist, der mehrere Gewebe beeinflusst, einschließlich Herz und Leber.
VK-2809s lebergerichteter Wirkmechanismus und die selektive Aktivierung des Schilddrüsenhormonrezeptors Beta machen ihn zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen mit einem günstigen Sicherheitsprofil .
Biologische Aktivität
MB-07811, also known as VK2809, is a selective thyroid hormone receptor beta (TRβ) agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This article discusses the biological activity of this compound, highlighting its pharmacokinetics, metabolic pathways, and clinical findings.
Overview of this compound
This compound is a prodrug that undergoes first-pass metabolism to yield its active form, MB07344, which exhibits a significantly higher affinity for the TRβ isoform compared to its predecessor. The compound was designed to target the liver specifically, aiming to minimize systemic effects while maximizing therapeutic benefits related to lipid metabolism and liver health .
Pharmacokinetics
Metabolism and Clearance:
this compound is rapidly cleared from the bloodstream with a clearance rate of approximately 11.6 liters/kg/h in male Sprague-Dawley rats. In contrast, its active metabolite MB07344 has a moderate clearance rate of 0.28 liters/kg/h and a plasma half-life of 1.27 hours. The prodrug demonstrates a higher oral bioavailability (39%) compared to MB07344 (<1%) due to significant first-pass hepatic extraction .
Table 1: Pharmacokinetic Parameters of this compound and MB07344
Parameter | This compound | MB07344 |
---|---|---|
Clearance (L/kg/h) | 11.6 ± 1.9 | 0.28 ± 0.00 |
Volume of Distribution (L/kg) | 14.8 ± 4.0 | Not specified |
Half-Life (h) | 1.23 ± 0.15 | 1.27 ± 0.26 |
Oral Bioavailability (%) | 39 | <1 |
Biological Activity
Cholesterol-Lowering Effects:
this compound has shown promising results in lowering total plasma cholesterol levels in various animal models. In studies involving rabbits, the compound demonstrated cholesterol-lowering effects comparable to those achieved with atorvastatin, a commonly used statin. When administered in combination with atorvastatin, this compound further reduced cholesterol levels beyond what either agent could achieve alone .
Case Studies:
- Dyslipidemia and NAFLD: Clinical trials have indicated that this compound can effectively reduce LDL-cholesterol and triglyceride levels in patients with dyslipidemia associated with NAFLD. A Phase Ib trial reported significant reductions in lipid profiles among participants treated with the compound .
- Familial Hypercholesterolemia: Although initial Phase III trials for familial hypercholesterolemia were halted due to concerns over cartilage damage, earlier studies highlighted the potential of this compound in managing severe lipid disorders .
This compound acts primarily through selective activation of TRβ receptors in the liver, leading to enhanced expression of genes involved in lipid metabolism such as the low-density lipoprotein receptor (LDLR). This mechanism is crucial for its cholesterol-lowering effects and may also contribute to improvements in liver function and reduction of hepatic steatosis .
Eigenschaften
IUPAC Name |
4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPZDRLTDGYSQ-JADSYQMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005783 | |
Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Studies indicate that targeting TR agonists to the liver has the potential to lower both LDL-cholesterol (the "bad" cholesterol) and both hepatic and plasma triglyceride levels. | |
Record name | MB07811 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
852948-13-1 | |
Record name | MB 07811 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852948131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VK-2809 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-2809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z11398FNQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.